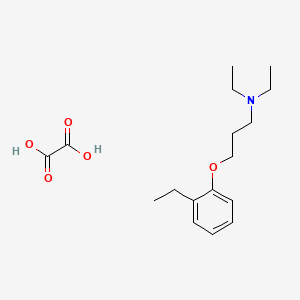![molecular formula C26H24BrNO3 B5212884 5-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B5212884.png)
5-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that includes bromine, hydroxyl, and methoxy functional groups
Preparation Methods
The synthesis of 5-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves several steps. One common method starts with the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with a suitable reagent to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product [2][2].
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures
Scientific Research Applications
5-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The bromine atom can participate in halogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar compounds include:
Properties
IUPAC Name |
5-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrNO3/c1-26(2)12-17-22-16-7-5-4-6-14(16)8-9-19(22)28-24(23(17)20(29)13-26)15-10-18(27)25(30)21(11-15)31-3/h4-11,24,28,30H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGJIEMAHFCLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C(=C5)Br)O)OC)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5212819.png)
![1-(2-oxo-2-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}ethyl)-2-pyrrolidinone](/img/structure/B5212825.png)


![1-(3-chlorophenyl)-4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5212852.png)

![5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5212861.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5212869.png)


![Ethyl 3-(2-(4-iodophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B5212892.png)
![1,7-DIMETHYL-3-[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B5212897.png)
![Ethyl 3-[(2-methylphenyl)methyl]-1-(3-methylthiophene-2-carbonyl)piperidine-3-carboxylate](/img/structure/B5212905.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5212912.png)
